[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol
Description
Contextualization within Furan (B31954) and Dioxolane Chemistry Research
Furan and its derivatives are a cornerstone of heterocyclic chemistry, with the furan ring being a key structural motif in numerous natural products, pharmaceuticals, and specialty chemicals. The unique electronic properties of the furan ring, including its aromaticity and the presence of an oxygen heteroatom, impart distinct reactivity that is extensively exploited in organic synthesis. Research in furan chemistry is vast, encompassing the development of novel synthetic methodologies, the exploration of their coordination chemistry, and their application in materials science.
Dioxolanes, as cyclic acetals or ketals, are frequently employed as protecting groups for carbonyl compounds and diols in multi-step organic syntheses. Beyond this traditional role, the dioxolane ring is also a feature in various biologically active molecules and functional materials. The chemistry of dioxolanes, particularly those derived from glycerol (B35011), has seen a resurgence of interest due to their potential as green solvents, fuel additives, and chiral building blocks.
The compound [2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol uniquely merges these two important classes of heterocyclic compounds. Its structure, featuring both a furan ring and a dioxolane ring derived from glycerol, makes it a target of interest in research focused on the development of sustainable chemical intermediates. The primary route to its synthesis is the acid-catalyzed acetalization of glycerol with furfural (B47365). frontiersin.org This reaction typically yields a mixture of the five-membered 1,3-dioxolane (B20135) derivative, this compound, and its six-membered 1,3-dioxane (B1201747) isomer, 2-(furan-2-yl)-1,3-dioxan-5-ol. rsc.org The selectivity towards the desired dioxolane product is a key area of investigation, influenced by factors such as the choice of catalyst, reaction temperature, and solvent. um.edu.my
Significance of the this compound Scaffold in Organic Synthesis
The significance of the this compound scaffold in organic synthesis is multifaceted, extending from its potential as a renewable chemical to its utility as a versatile synthetic intermediate. The presence of multiple functional groups—a primary alcohol, a furan ring, and a chiral center within the dioxolane moiety—provides numerous avenues for further chemical transformations.
One of the most explored applications of this scaffold is in the production of biofuel additives. dalinyebo.comresearchgate.net The acetals formed from glycerol and furfural have been investigated for their potential to improve the properties of biodiesel and gasoline. dalinyebo.com The hydrogenation of the furan ring and subsequent acetylation of the hydroxyl group are potential modifications to tailor the properties of these additives. dalinyebo.com
Beyond its use as a fuel additive, the this compound scaffold holds promise as a chiral building block. Originating from glycerol, the 4-position of the dioxolane ring is a stereocenter. While the typical synthesis from glycerol results in a racemic mixture, the use of enantiomerically pure glycerol derivatives could provide access to optically active forms of the molecule. These chiral synthons could then be utilized in the asymmetric synthesis of more complex molecules, a key strategy in modern pharmaceutical and fine chemical production. The concept of using readily available, enantiomerically pure natural products as starting materials is known as chiral pool synthesis. ddugu.ac.in
The furan moiety within the scaffold is also a site for diverse chemical modifications. The furan ring can undergo various transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, to generate a wide array of other functionalized molecules. This reactivity, coupled with the functional handles present in the dioxolane portion of the molecule, makes this compound a potentially valuable intermediate for the synthesis of novel polymers, surfactants, and biologically active compounds.
Historical Perspective on Research Involving this compound and Related Compounds
The historical development of research on this compound is intrinsically linked to the histories of its parent compounds, furan and glycerol. Furfural, the aldehyde precursor to the furan portion of the molecule, was first isolated in 1821 by Johann Wolfgang Döbereiner from the distillation of bran, with its name being derived from the Latin word "furfur" for bran. wikipedia.org Its chemical structure was elucidated in the late 19th century, and by the early 20th century, it was being mass-produced by the Quaker Oats Company from oat hulls. wikipedia.org
The acetalization reaction, which forms the dioxolane ring, has been a fundamental transformation in organic chemistry for over a century. The reaction of aldehydes and ketones with alcohols to form acetals and ketals has been extensively studied and utilized for the protection of carbonyl groups.
The specific synthesis of this compound from glycerol and furfural gained significant traction more recently, driven by the growing interest in biorefineries and the valorization of biomass. The surplus of glycerol from the burgeoning biodiesel industry in the late 20th and early 21st centuries created a strong impetus to find new applications for this polyol. Simultaneously, the push for renewable chemicals and fuels brought furfural, derivable from agricultural waste, to the forefront as a key platform molecule.
Early academic research in this specific area focused on the catalytic synthesis of these glycerol-furfural acetals, with an emphasis on developing efficient and selective catalysts. frontiersin.org Much of the initial work centered on their potential as fuel additives. As the field of green chemistry has matured, the research focus has broadened to explore the wider synthetic utility of the this compound scaffold, including its potential as a chiral building block and a precursor to novel bio-based polymers and materials.
Research Findings on the Synthesis of this compound
The synthesis of this compound is predominantly achieved through the acid-catalyzed acetalization of glycerol with furfural. A variety of catalysts have been investigated to optimize this reaction in terms of conversion, selectivity, and reaction conditions.
Table 1: Catalytic Performance in the Acetalization of Glycerol with Furfural
| Catalyst | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Dioxolane/Dioxane Selectivity | Reference |
| Al-SBA-15 | 100 | 12 | 74 | 68/32 | rsc.org |
| MCM-41-alanine | Optimized | - | 90 | 78% selective to dioxolane | um.edu.my |
| MoO3/SnO2 | - | 2 | ~100 | ~65% selective to dioxolane | frontiersin.org |
| Amberlyst-15 | - | - | High | - | mdpi.com |
Note: The table presents a selection of research findings and is not exhaustive. Direct comparison between catalysts may not be exact due to variations in other reaction parameters.
Compound Names Mentioned in this Article
Structure
3D Structure
Properties
IUPAC Name |
[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-4-6-5-11-8(12-6)7-2-1-3-10-7/h1-3,6,8-9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRXMKVDYAWYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937836 | |
| Record name | [2-(Furan-2-yl)-1,3-dioxolan-4-yl]methanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-42-5 | |
| Record name | 2-(2-Furanyl)-1,3-dioxolane-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane-4-methanol, 2-(alpha-furyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 2-(2-furanyl)- | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [2-(Furan-2-yl)-1,3-dioxolan-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Furan 2 Yl 1,3 Dioxolan 4 Yl Methanol
Chemo-selective Synthesis of [2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol
Chemo-selective synthesis of the target molecule primarily revolves around the acid-catalyzed reaction between furfural (B47365) and glycerol (B35011). A key challenge in this synthesis is controlling the regioselectivity of the acetalization reaction. Glycerol possesses two primary hydroxyl groups and one secondary hydroxyl group, leading to the potential formation of two isomeric cyclic acetals: a five-membered ring (this compound) and a six-membered ring (2-(furan-2-yl)-1,3-dioxan-5-ol). researchgate.netresearchgate.net The desired product is the five-membered dioxolane, making the selective reaction of furfural with the 1,2-diol moiety of glycerol crucial.
Research has shown that the ratio of these isomers is highly dependent on the catalyst and reaction conditions. researchgate.net Heterogeneous acid catalysts are often preferred to overcome issues associated with homogeneous catalysts, such as corrosion and difficult separation. researchgate.net The choice of catalyst, whether possessing Brønsted or Lewis acidity, can influence the reaction pathway and favor the formation of the thermodynamically or kinetically preferred product. researchgate.net For instance, studies using catalysts like Al-SBA-15 have demonstrated the ability to tune the selectivity towards the five-membered dioxolane product. rsc.org
Strategies for Dioxolane Ring Formation in this compound
The core strategy for forming the 1,3-dioxolane (B20135) ring is the acid-catalyzed acetalization of an aldehyde (furfural) with a 1,2-diol. nih.gov In the context of this compound, the most direct and sustainable approach utilizes glycerol as the 1,2-diol source. dalinyebo.comresearchgate.net
The general mechanism involves the protonation of the carbonyl oxygen of furfural by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of glycerol. mdpi.com A subsequent intramolecular cyclization with an adjacent hydroxyl group, followed by the elimination of a water molecule, yields the cyclic acetal (B89532). The reaction is reversible, and often, removal of the water byproduct is necessary to drive the equilibrium towards the product side. researchgate.net
An alternative, though less direct, strategy involves the reaction of formylfurancarboxylates with excess ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net This forms a (1,3-dioxolan-2-yl)furancarboxylate intermediate. Subsequent reduction of the carboxylate group, for example with lithium aluminum hydride, yields the corresponding alcohol, preserving the dioxolane ring. researchgate.net This method highlights the stability of the dioxolane ring under specific reducing conditions.
Stereoselective Approaches to this compound
The structure of this compound contains two stereogenic centers (at positions 2 and 4 of the dioxolane ring), leading to the existence of four possible stereoisomers (two pairs of enantiomers). The reaction of achiral furfural and glycerol typically produces a mixture of diastereomers (cis and trans isomers), each as a racemic mixture. rsc.org Achieving stereoselectivity to produce a single isomer is a significant synthetic challenge that can be addressed through asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric catalysis offers an elegant method to produce enantiomerically enriched products by using a small amount of a chiral catalyst. While specific applications of asymmetric catalysis for the direct synthesis of this compound are not extensively documented, the principles can be applied. A hypothetical approach could involve a chiral Brønsted or Lewis acid catalyst to mediate the acetalization of furfural with glycerol. Such a catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the others.
Another strategy involves the catalytic asymmetric synthesis of a chiral diol or triol precursor, which is then cyclized to form the dioxolane. For instance, rhodium(II) catalysts have been used in asymmetric three-component reactions to generate chiral 1,3-dioxoles with high enantioselectivity. nih.gov Similarly, biocatalysis can be employed to produce chiral diols from aldehydes, which are subsequently converted to enantiopure dioxolanes through chemocatalysis. d-nb.info These chemoenzymatic cascades demonstrate the potential for creating chiral building blocks suitable for synthesizing specific stereoisomers of the target molecule. d-nb.inforesearchgate.net
The use of a chiral auxiliary is a robust strategy in asymmetric synthesis. uwindsor.cayork.ac.uk This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being removed. uvic.ca
For the synthesis of a specific stereoisomer of this compound, one could start from a chiral glycerol derivative, such as solketal (B138546) ((R)- or (S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol), which is readily available from the chiral pool. sigmaaldrich.com The free primary hydroxyl group could be protected, followed by removal of the acetonide protecting group to reveal the 1,2-diol. This chiral diol could then be reacted with furfural. The pre-existing stereocenter would direct the formation of the second stereocenter at the C2 position of the new dioxolane ring, leading to a diastereomerically enriched product. Subsequent removal of the protecting group would yield the enantiomerically enriched target molecule. Alternatively, enantiopure diols can be used directly in the synthesis, where the non-reacting chiral centers guide the formation of enantiopure 1,3-dioxolanes. nih.gov
Sustainable and Green Chemistry Routes for this compound Synthesis
The synthesis of this compound is particularly amenable to green chemistry principles, primarily because its key precursors, furfural and glycerol, are derivable from renewable biomass. rsc.org Furfural is produced from the dehydration of pentose (B10789219) sugars found in hemicellulose, while glycerol is a major byproduct of biodiesel production. rsc.orgresearchgate.net
A notable green synthetic route involves the direct, solvent-free acetalization of glycerol with furfural using a recyclable, solid acid catalyst. researchgate.netbohrium.com Researchers have utilized mesoporous materials like Al-SBA-15 for this transformation. rsc.org The reaction proceeds under solventless conditions at elevated temperatures (e.g., 100°C), minimizing waste and avoiding the use of volatile organic solvents. The solid catalyst can be easily recovered by filtration and reused multiple times without significant loss of activity, enhancing the economic and environmental viability of the process. researchgate.netbohrium.com This approach not only utilizes bio-based feedstocks but also adheres to the principles of atom economy and catalytic efficiency. rsc.orgresearchgate.net
Table 1: Catalytic Conversion of Glycerol and Furfural to Cyclic Acetals using Al-SBA-15 Catalyst Reaction conditions: 1 mmol glycerol, 1 mmol furfural, solventless, 100ºC, 12h. rsc.org
| Entry | Catalyst | μmol of acid groups per mmol of glycerol | Selectivity (Dioxolane/Dioxane) | Conversion (%) |
|---|---|---|---|---|
| 1 | Al-SBA-15 | 7 | 67/33 | 69 |
| 2 | Al-SBA-15 | 14 | 68/32 | 74 |
Biocatalytic Transformations in this compound Synthesis
Biocatalysis offers a powerful tool for green chemistry, utilizing enzymes to perform reactions with high selectivity under mild conditions. d-nb.info While a direct single-enzyme synthesis of this compound has not been reported, chemoenzymatic cascades provide a promising route.
A plausible biocatalytic strategy would involve the enzymatic synthesis of a chiral diol, which is then chemically converted to the final product. Enzymes such as reductases or dioxygenases are known for their ability to produce chiral alcohols and diols with high enantiomeric excess. mdpi.com For example, a two-step enzyme cascade starting from simple aldehydes can produce chiral vicinal diols. researchgate.net This enzymatically produced chiral diol could then serve as a precursor in an acid-catalyzed reaction with furfural, leading to an enantiomerically enriched dioxolane product. This combination of bio- and chemocatalysis leverages the high selectivity of enzymes and the efficiency of chemical catalysts, often allowing for reactions in a single organic solvent, which simplifies processing and purification. d-nb.inforesearchgate.net
Chemical Reactivity and Transformation Mechanisms of 2 Furan 2 Yl 1,3 Dioxolan 4 Yl Methanol
Ring-Opening Reactions of the Dioxolane Moiety in [2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol
The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532) formed from furan-2-carbaldehyde and glycerol (B35011). As an acetal, its reactivity is dominated by cleavage reactions under acidic conditions, while it remains relatively stable to bases and most nucleophiles. organic-chemistry.org
Acid-Catalyzed Ring-Opening of this compound
The most characteristic reaction of the dioxolane moiety is its hydrolysis under acidic conditions, which regenerates the parent aldehyde and diol. This process is a classic example of acetal hydrolysis. The reaction is initiated by the protonation of one of the oxygen atoms within the dioxolane ring by a Brønsted acid. This protonation converts the alkoxy group into a good leaving group.
The subsequent step involves the cleavage of a carbon-oxygen bond, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion intermediate. This step is generally considered to be the rate-determining step of the reaction. The carbocation is then attacked by a water molecule, a nucleophile present in the aqueous acidic medium. A final deprotonation step yields a hemiacetal, which is unstable and rapidly hydrolyzes to release furan-2-carbaldehyde and glycerol. Due to the regeneration of the starting materials, this reaction is effectively a deprotection of the furan-2-carbaldehyde.
The table below summarizes typical conditions for the acid-catalyzed hydrolysis of dioxolanes.
| Catalyst | Solvent System | Conditions | Products |
|---|---|---|---|
| Dilute HCl | Water/THF | Room Temperature | Furan-2-carbaldehyde, Glycerol |
| p-Toluenesulfonic acid | Acetone/Water | Room Temperature | Furan-2-carbaldehyde, Glycerol |
| Cerium(III) triflate | Wet Nitromethane | Room Temperature | Furan-2-carbaldehyde, Glycerol |
Nucleophilic Attack on the Dioxolane Ring of this compound
Direct nucleophilic attack on the dioxolane ring is generally challenging due to the stability of the acetal functional group under neutral or basic conditions. organic-chemistry.org For a nucleophile to induce ring-opening, the dioxolane ring must first be activated to make it more electrophilic. This activation is typically achieved using Lewis acids or Brønsted acids.
Upon coordination of a Lewis acid (e.g., TiCl₄, SnCl₂, BF₃·OEt₂) to one of the oxygen atoms of the dioxolane, the C2 carbon becomes significantly more electrophilic. acs.org This activation facilitates the attack by a range of nucleophiles, such as hydrides, organometallic reagents, or silyl (B83357) enol ethers. The reaction proceeds via cleavage of the C-O bond, leading to a new functionalized product. For instance, reductive cleavage can be achieved using reducing agents in the presence of a Lewis acid to yield an ether. Similarly, reaction with organocuprates or other organometallic reagents can lead to C-C bond formation at the C2 position. Rhodium(I) complexes have also been shown to catalyze the ring-opening of related oxabicyclic systems with various nucleophiles. nih.gov
Reactions Involving the Furan (B31954) Ring of this compound
The furan ring is an electron-rich aromatic heterocycle that readily participates in a variety of reactions, including electrophilic substitution and cycloadditions.
Electrophilic Aromatic Substitution on the Furan Moiety of this compound
Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. chemicalbook.comnumberanalytics.com Substitution occurs preferentially at the C2 (α) position. Since the C2 position in this compound is already substituted, electrophilic attack is directed to the vacant C5 position. The dioxolane group, being an acetal of an aldehyde, is less deactivating than the free aldehyde group, thus preserving the high reactivity of the furan ring. mdpi.com Reactions are often carried out under mild conditions to avoid polymerization or ring-opening, which can be triggered by strong acids. pharmaguideline.com
The table below details common electrophilic substitution reactions on the furan ring.
| Reaction | Reagent | Typical Conditions | Major Product (Substituted at C5) |
|---|---|---|---|
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | Low Temperature (-10 °C) | 5-Nitro derivative |
| Halogenation (Bromination) | Br₂ in Dioxane | 0 °C | 5-Bromo derivative |
| Halogenation (Chlorination) | SO₂Cl₂ | Room Temperature | 5-Chloro derivative |
| Sulfonation | Pyridine-SO₃ complex | Room Temperature | 5-Sulfonic acid derivative |
| Acylation (Friedel-Crafts) | Acetic anhydride (B1165640) / SnCl₄ | 0 °C to Room Temperature | 5-Acetyl derivative |
Diels-Alder Reactions with the Furan Ring of this compound
The furan ring can function as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. nih.gov However, the aromatic character of furan reduces its reactivity compared to non-aromatic dienes, and the reaction is often reversible. researchgate.net The conversion of the electron-withdrawing furfural (B47365) group to its dioxolane acetal increases the electron density of the furan ring, thereby enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. mdpi.com The reaction with a dienophile, such as maleimide (B117702) or acrylonitrile, typically yields an oxa-bridged bicyclic adduct. mdpi.comrsc.org These reactions often produce a mixture of endo and exo diastereomers, with the exo isomer being the thermodynamically more stable product. rsc.org
| Dienophile | Conditions | Product Type | Key Features |
|---|---|---|---|
| Maleic anhydride | Toluene, Heat | 7-Oxabicyclo[2.2.1]heptene derivative | Reversible; often favors exo product. |
| N-Phenylmaleimide | Heat or Lewis Acid Catalyst | 7-Oxabicyclo[2.2.1]heptene derivative | Forms stable endo and exo adducts. |
| Acrylonitrile | Heat, High Pressure | 7-Oxabicyclo[2.2.1]heptene derivative | Yields a mixture of regioisomers. mdpi.com |
| Dimethyl acetylenedicarboxylate | Room Temperature or Heat | 7-Oxabicyclo[2.2.1]hepta-2,5-diene derivative | Product can undergo further transformations. |
Hydrogenation and Reduction of the Furan Ring in this compound
The furan ring can be fully or partially reduced to yield tetrahydrofuran (B95107) or dihydrofuran derivatives, respectively. nih.gov The selective hydrogenation of the furan ring in the presence of the dioxolane moiety is feasible under various catalytic conditions. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve high selectivity and prevent side reactions, such as hydrogenolysis of the C-O bonds or opening of the dioxolane ring. acs.org Catalysts based on palladium, rhodium, ruthenium, and nickel are commonly employed for this transformation. nih.govmdpi.com For instance, catalytic hydrogenation over palladium on carbon (Pd/C) or Raney Nickel can effectively reduce the furan ring to a tetrahydrofuran ring. googleapis.com The acetal group is generally stable under these neutral hydrogenation conditions. rsc.orgrsc.org
| Catalyst | Hydrogen Source | Conditions | Major Product |
|---|---|---|---|
| Pd/C | H₂ gas | Room Temperature, 1-5 atm | [2-(tetrahydrofuran-2-yl)-1,3-dioxolan-4-yl]methanol |
| Raney Ni | H₂ gas | Elevated Temperature and Pressure | [2-(tetrahydrofuran-2-yl)-1,3-dioxolan-4-yl]methanol |
| Rh/C | H₂ gas | Room Temperature, Mild Pressure | [2-(tetrahydrofuran-2-yl)-1,3-dioxolan-4-yl]methanol |
| Ru/C | H₂ gas | Aqueous phase, Elevated Temperature | [2-(tetrahydrofuran-2-yl)-1,3-dioxolan-4-yl]methanol |
Transformations at the Primary Alcohol Group of this compound
The primary alcohol group in this compound is a prime site for a range of chemical modifications, allowing for the synthesis of a diverse array of derivatives.
Oxidation Reactions of this compound
The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 2-(furan-2-yl)-1,3-dioxolane-4-carbaldehyde, or the carboxylic acid, 2-(furan-2-yl)-1,3-dioxolane-4-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are required to selectively produce the aldehyde while avoiding over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) and the Swern oxidation protocol are commonly employed for this purpose. PCC is known for its ability to oxidize primary alcohols to aldehydes efficiently in a non-aqueous medium, which is crucial to prevent the formation of the gem-diol intermediate that would lead to the carboxylic acid. The Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is another effective method that offers mild reaction conditions and high chemoselectivity, making it suitable for substrates with sensitive functional groups like the furan and dioxolane rings.
For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. However, the presence of the furan ring, which is susceptible to oxidation, requires careful selection of the oxidant. While specific data for the direct oxidation of this compound to the carboxylic acid is not extensively documented, general methods for oxidizing primary alcohols to carboxylic acids in the presence of furan rings often involve reagents like potassium permanganate (B83412) (KMnO4) under controlled pH or multi-step processes involving initial oxidation to the aldehyde followed by further oxidation.
| Oxidizing Agent | Target Product | Typical Conditions | Notes |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM), room temperature | Anhydrous conditions are crucial. |
| Swern Oxidation (DMSO, (COCl)2, Et3N) | Aldehyde | Dichloromethane (DCM), -78 °C to room temperature | Mild conditions, avoids heavy metals. |
| Potassium Permanganate (KMnO4) | Carboxylic Acid | Basic or neutral aqueous solution, controlled temperature | Risk of furan ring oxidation. |
Esterification and Etherification of the Hydroxyl Group in this compound
The hydroxyl group of this compound can be readily converted into esters and ethers, which are important derivatives with diverse applications.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. However, the acidic conditions can pose a risk to the acid-sensitive 1,3-dioxolane and furan rings. A milder and often more efficient alternative is the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This method avoids strong acids and proceeds under neutral or slightly basic conditions.
Etherification can be accomplished through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. The choice of base and solvent is critical to ensure efficient deprotonation without causing side reactions.
| Reaction | Reagents | Product | Typical Conditions |
| Esterification (Fischer) | Carboxylic Acid, H+ catalyst | Ester | Reflux in excess carboxylic acid or with a dehydrating agent |
| Esterification (Acid Chloride) | Acid Chloride, Pyridine | Ester | Anhydrous solvent (e.g., DCM, THF), 0 °C to room temperature |
| Etherification (Williamson) | 1. NaH; 2. Alkyl Halide | Ether | Anhydrous THF or DMF, 0 °C to room temperature |
Halogenation and Other Functionalization of the Hydroxyl Group in this compound
The conversion of the primary alcohol in this compound to an alkyl halide is a key transformation that opens up pathways for further nucleophilic substitution reactions.
Halogenation can be achieved using various reagents. For the synthesis of the corresponding chloride, thionyl chloride (SOCl2) in the presence of a base like pyridine is a common and effective method. This reaction proceeds via a chlorosulfite ester intermediate. Similarly, phosphorus tribromide (PBr3) is a standard reagent for converting primary alcohols to alkyl bromides. These reactions generally proceed with good yields and are compatible with the furan and dioxolane moieties when performed under appropriate conditions. Research on a similar compound, 5-(1',3'-dioxolan-2-yl)(hydroxymethyl)-2-methyl-3-furan, has demonstrated its successful conversion to a stable chloromethylfuran using thionyl chloride in the presence of pyridine. researchgate.net
Other Functionalizations: Beyond halogenation, the hydroxyl group can be converted into other useful functional groups. For instance, it can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. These sulfonate esters are excellent substrates for SN2 reactions with a wide range of nucleophiles.
Another versatile method for functional group interconversion is the Mitsunobu reaction . This reaction allows for the conversion of the primary alcohol to various functional groups, including esters, azides, and ethers, with inversion of configuration (though not relevant for this achiral primary alcohol). The reaction typically employs triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate.
| Functionalization | Reagents | Product |
| Chlorination | Thionyl Chloride (SOCl2), Pyridine | Alkyl Chloride |
| Bromination | Phosphorus Tribromide (PBr3) | Alkyl Bromide |
| Tosylation | Tosyl Chloride (TsCl), Pyridine | Tosylate |
| Mitsunobu Reaction | PPh3, DEAD, Nucleophile (e.g., RCOOH, HN3) | Ester, Azide, etc. |
Mechanistic Studies of this compound Reactions
Understanding the reaction mechanisms is crucial for predicting reactivity, controlling selectivity, and optimizing reaction conditions for the transformations of this compound.
Elucidation of Reaction Pathways
The reaction pathways for the transformations of the primary alcohol group in this compound are generally well-established for primary alcohols. However, the presence of the furan and dioxolane rings can influence these pathways.
In oxidation reactions , for example with Swern or PCC reagents, the mechanism involves the formation of an intermediate where the alcohol oxygen is bonded to the oxidizing species (a sulfur ylide in the Swern oxidation or a chromate (B82759) ester in the PCC oxidation). This is followed by a base-promoted elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the aldehyde.
For esterification with an acid chloride, the reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol oxygen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the ester.
The Williamson ether synthesis follows an SN2 pathway. The alkoxide, being a strong nucleophile, attacks the electrophilic carbon of the alkyl halide from the backside, leading to the formation of the C-O bond and the displacement of the halide ion in a single concerted step.
A significant consideration in many of these reactions is the stability of the furan and dioxolane rings. The furan ring is known to undergo ring-opening under strongly acidic conditions. researchgate.netacs.orgresearchgate.net The mechanism involves the protonation of the furan ring, typically at the α-carbon, followed by nucleophilic attack of a solvent molecule (e.g., water) to form a dihydrofuranol intermediate. acs.org Subsequent protonation and ring-opening lead to the formation of a 1,4-dicarbonyl compound. acs.org Similarly, the 1,3-dioxolane ring is an acetal and is susceptible to acid-catalyzed hydrolysis, which would regenerate the original aldehyde (furfural) and diol (glycerol) from which it was formed. Therefore, reaction conditions must be carefully chosen to favor the desired transformation at the primary alcohol while minimizing these potential side reactions.
Kinetic Studies of this compound Transformations
Detailed kinetic studies specifically on the transformations of this compound are not extensively reported in the literature. However, kinetic data from related systems can provide valuable insights.
The kinetics of the acid-catalyzed hydrolysis of furan and its derivatives have been investigated. researchgate.net These studies show that the rate of hydrolysis is dependent on the acidity of the medium and the substitution pattern on the furan ring. researchgate.net For instance, the hydrolysis of 2,5-dimethylfuran (B142691) follows first-order kinetics with respect to the furan derivative, and the rate is linearly dependent on Hammett's acidity function, H0. researchgate.net This suggests a mechanism where the rate-determining step is the protonation of the furan ring. researchgate.net
Similarly, the kinetics of acetal hydrolysis are well-documented. The hydrolysis of 1,3-dioxolane and its derivatives is also an acid-catalyzed process, and the rate is dependent on the pH of the solution. The mechanism involves a pre-equilibrium protonation of one of the dioxolane oxygens, followed by the rate-determining cleavage of a carbon-oxygen bond to form a carbocation intermediate. This intermediate is then rapidly attacked by water to yield the hydrolysis products.
To fully understand the reactivity of this compound, further kinetic studies would be beneficial. Such studies would involve monitoring the reaction progress over time under various conditions (e.g., different temperatures, reactant concentrations, and catalyst loadings) to determine the rate laws and activation parameters for each transformation. This would allow for a quantitative comparison of the reactivity of the different functional groups within the molecule and provide a basis for the rational design of synthetic routes to its derivatives.
Derivatization Strategies and Novel Compound Synthesis from 2 Furan 2 Yl 1,3 Dioxolan 4 Yl Methanol
Synthesis of Chiral Derivatives of [2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol
The presence of a stereocenter at the C4 position of the dioxolane ring means that this compound exists as a racemic mixture of two enantiomers. The separation of these enantiomers or the stereoselective synthesis of derivatives is crucial for applications where chirality is a key factor, such as in pharmaceuticals or asymmetric synthesis.
Enantioselective derivatization, particularly through enzymatic kinetic resolution, is an effective strategy for obtaining enantiomerically enriched forms of this compound. This process utilizes enzymes, such as lipases, which exhibit high stereoselectivity, to preferentially catalyze a reaction on one enantiomer of the racemic mixture.
A common approach is the enantioselective acylation of the primary hydroxyl group. researchgate.netresearchgate.net In this method, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to catalyze the transfer of an acyl group (e.g., from vinyl acetate) to one of the alcohol enantiomers, resulting in an ester. researchgate.net The unreacted alcohol enantiomer and the newly formed ester enantiomer can then be separated. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee). The choice of enzyme, acyl donor, and solvent are critical parameters that influence both the reaction rate and the enantioselectivity. nih.gov
Table 1: Examples of Enantioselective Enzymatic Acylation
| Enzyme | Substrate | Acyl Donor | Solvent | Result |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | rac-[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol | Vinyl acetate | Diisopropyl ether | (R)-acetate and unreacted (S)-alcohol with high enantiomeric excess. researchgate.net |
| Burkholderia cepacia Lipase (PS-D) | rac-Secondary Alcohols | Vinyl ester | tert-Butyl methyl ether | Highly enantioselective acylation, yielding esters and unreacted alcohols with >99% ee. researchgate.netamazonaws.com |
Diastereoselective synthesis involves reacting the racemic or enantiopure this compound with other chiral molecules or reagents to create diastereomers. The existing stereocenter at C4 can influence the formation of new stereocenters, leading to a preferential formation of one diastereomer over others. nih.gov
For instance, the reaction of the hydroxyl group with a chiral acid to form a diastereomeric ester mixture allows for separation via conventional methods like chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the original alcohol. Furthermore, the acetalization reaction between glycerol (B35011) and substituted aldehydes can result in the formation of diastereomeric dioxolane and dioxane products. Studies on the reaction with furfural (B47365) have shown the formation of four stereoisomers: two diastereomers of (2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol and two of 2-(furan-2-yl)-1,3-dioxan-5-ol. rsc.org
Creation of Functionalized this compound Derivatives
The hydroxyl and furan (B31954) functionalities serve as handles for introducing a wide array of chemical groups, thereby modifying the molecule's physical and chemical properties.
The primary alcohol of this compound can be used as a nucleophile or can be converted into an electrophilic group (e.g., a tosylate or halide) to attach other heterocyclic rings. researchgate.net This allows for the synthesis of complex molecules with potentially enhanced biological or material properties. For example, it can be used as a building block in the synthesis of morpholine (B109124) or other nitrogen-containing heterocycles. banglajol.info The furan ring itself can participate in cycloaddition reactions or can be a precursor for other heterocycles like pyrroles or thiophenes through ring-transformation reactions. organic-chemistry.orgnih.gov
Standard organic transformations can be applied to attach a variety of substituents.
Esterification/Etherification: The hydroxyl group readily undergoes esterification with aliphatic or aromatic carboxylic acids (or their derivatives) and etherification with alkyl or aryl halides. These reactions are used to introduce long-chain fatty acids, aromatic groups, or other functional moieties. dalinyebo.com
Substitution on the Furan Ring: The furan ring can undergo electrophilic substitution reactions, although it is sensitive to strong acids. nih.gov Friedel-Crafts acylation, for instance, can introduce acyl groups at the C5 position of the furan ring. nih.gov This allows for the attachment of various aromatic and aliphatic ketones.
Coupling Reactions: Conversion of the hydroxyl group to a halide or sulfonate ester enables subsequent nucleophilic substitution or coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov
Oligomeric and Polymeric Derivatives of this compound
The bifunctional nature of this compound (containing both a hydroxyl group and a polymerizable furan ring) makes it a valuable monomer for the synthesis of bio-based oligomers and polymers. dntb.gov.ua
The hydroxyl group can be utilized in step-growth polymerization to form polyesters or polyurethanes. For example, it can be reacted with dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), or diisocyanates. mdpi.com Enzymatic catalysis, particularly with lipases like CALB, has been successfully employed for the synthesis of furan-based polyester (B1180765) oligomer diols under mild conditions. researchgate.netacs.org This approach is particularly advantageous for temperature-sensitive furan compounds. acs.orgrug.nl These furan-containing oligomers and polymers are investigated for properties like enhanced thermal stability and flame retardancy. rug.nlacs.org
The furan moiety can also participate in polymerization reactions. For example, ring-opening polymerization of the furan ring can be initiated under acidic conditions, leading to polymers with conjugated backbones. Additionally, the furan ring can act as a diene in Diels-Alder reactions, enabling the formation of cross-linked polymer networks.
Table 2: Polymerization Approaches Involving Furan-Based Monomers
| Polymerization Type | Monomers | Catalyst/Conditions | Resulting Polymer/Oligomer |
|---|---|---|---|
| Enzymatic Polycondensation | Dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA) and various diols (e.g., 1,4-cyclohexanedimethanol) | Immobilized Candida antarctica Lipase B (CalB), solvent-free. acs.orgacs.org | α,ω-telechelic oligofuranoate diols. acs.org |
| Melt Polycondensation | Dimethylfuran-2,5-dicarboxylate (DMFD) and diols (e.g., 1,3-propanediol, 1,4-butanediol) | Tetrabutyl titanate(IV) (TBT), high temperature, vacuum. mdpi.com | High molecular weight polyesters (e.g., PPF, PBF). mdpi.com |
| Photoinitiated Cationic Polymerization | 4-Methylene-1,3-dioxolane derivatives | UV irradiation, cationic photoinitiators. researchgate.net | Polymers with low volume shrinkage. researchgate.net |
Condensation Polymers Derived from this compound
Condensation polymerization is a process where monomers join together, losing small molecules such as water as byproducts. The compound this compound, possessing a primary hydroxyl group, can act as a diol monomer in conjunction with a dicarboxylic acid or its derivative to form polyesters. This approach is analogous to the synthesis of other furan-based polyesters, which are gaining attention as bio-based alternatives to traditional petroleum-derived plastics. mdpi.comdntb.gov.ua
The synthesis of polyesters from furan-based diols typically involves a two-step process: esterification or transesterification followed by polycondensation. mdpi.comresearchgate.net In a hypothetical polycondensation reaction, this compound could be reacted with a dicarboxylic acid, such as adipic acid or terephthalic acid, in the presence of a catalyst at elevated temperatures. The primary alcohol of the dioxolane would react with the carboxylic acid groups to form ester linkages, resulting in a linear polyester chain.
While direct experimental data for the polymerization of this compound is not extensively documented in publicly available literature, the behavior of similar furan-based diols, such as 2,5-bis(hydroxymethyl)furan (BHMF) and 3,4-bis(hydroxymethyl)furan, provides valuable insights. nih.govresearchgate.net For instance, the enzymatic polymerization of 3,4-bis(hydroxymethyl)furan with various furan dicarboxylates has been successfully demonstrated, yielding copolyesters with varying thermal properties. nih.gov It is plausible that this compound could be utilized in similar enzymatic or melt-polycondensation processes to create novel polyesters with unique properties imparted by the pendant furan-dioxolane moiety.
The general scheme for the synthesis of furan-based polyesters using a diol and a dimethyl dicarboxylate involves a transesterification step followed by polycondensation. researchgate.net
Table 1: Hypothetical Condensation Polymerization of this compound
| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |
| This compound | Adipic acid | Aliphatic Polyester | Increased flexibility, lower melting point |
| This compound | Terephthalic acid | Aromatic Polyester | Enhanced rigidity, higher thermal stability |
| This compound | 2,5-Furandicarboxylic acid | Furan-based Polyester | Bio-based, potential for improved barrier properties |
Ring-Opening Polymerization Using this compound Precursors
Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. While this compound itself is not a cyclic monomer for ROP, it can serve as a precursor for the synthesis of such monomers, particularly lactones (cyclic esters).
A plausible synthetic route to a lactone precursor would involve the oxidation of the primary alcohol of this compound to a carboxylic acid, followed by intramolecular cyclization. This would result in a novel lactone containing the furan-dioxolane moiety. The polymerization of substituted δ-lactones is a subject of interest for creating sustainable polyesters with tailored properties. rsc.org
The ring-opening polymerization of such a lactone could be initiated by various catalysts, including organocatalysts, alkali metals, or metal complexes, to produce a polyester with the furan-dioxolane group as a repeating unit in the polymer backbone. rsc.org The properties of the resulting polymer would be highly dependent on the structure of the lactone and the polymerization conditions. The study of the ROP of CO2-derived lactones has demonstrated the feasibility of producing both linear and cyclic polyesters with high molecular weights and potential for chemical recyclability.
Table 2: Plausible Synthesis and ROP of a this compound-Derived Lactone
| Precursor | Synthetic Step | Cyclic Monomer | Polymerization Method | Resulting Polymer |
| This compound | Oxidation and Intramolecular Cyclization | Furan-dioxolane-lactone | Ring-Opening Polymerization (ROP) | Polyester with pendant furan-dioxolane groups |
Exploration of Structure-Activity Relationships in this compound Derivatives
The furan nucleus is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.comwisdomlib.orgutripoli.edu.ly The exploration of structure-activity relationships (SAR) involves systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. ijabbr.com
For derivatives of this compound, SAR studies would focus on modifications at several key positions:
The Furan Ring: Altering the substituents on the furan ring can significantly impact biological activity. For example, the introduction of different functional groups could influence the molecule's interaction with biological targets. nih.gov
The Methanol Group: The primary alcohol can be derivatized to form esters, ethers, or other functional groups. These changes would affect the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are important for its pharmacokinetic and pharmacodynamic profile.
While specific SAR studies on derivatives of this compound are not widely reported, research on other furan-containing molecules provides a framework for such investigations. For instance, studies on furan-based chalcones have shown that the substitution pattern on the aromatic rings significantly influences their antiproliferative activity. nih.govresearchgate.net Similarly, the biological evaluation of other novel furan derivatives has demonstrated that even small structural modifications can lead to substantial changes in their antimicrobial and antioxidant activities. researchgate.net
Table 3: Potential Derivatives of this compound for SAR Studies
| Derivative | Modification Site | Potential Change in Property | Potential Biological Activity to Investigate |
| Ester derivatives | Methanol group | Increased lipophilicity | Antibacterial, Antifungal |
| Ether derivatives | Methanol group | Altered hydrogen bonding capacity | Anti-inflammatory |
| Substituted furan derivatives | Furan ring | Modified electronic properties | Anticancer, Antiviral |
| Hydrolyzed dioxolane derivatives | Dioxolane ring | Increased polarity, exposure of diol | Antiviral, Enzyme inhibition |
In silico and in vitro biological evaluations of newly synthesized furan hybrid molecules have shown that properties like lipophilicity play a crucial role in their anti-inflammatory and antioxidant activities. psecommunity.org Such studies on derivatives of this compound could lead to the discovery of novel therapeutic agents.
Theoretical and Computational Chemistry Studies of 2 Furan 2 Yl 1,3 Dioxolan 4 Yl Methanol
Quantum Chemical Calculations on [2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol
Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to model the behavior of electrons in molecules, thereby elucidating a wealth of information about their structure and reactivity.
The electronic structure of a molecule dictates its fundamental chemical and physical properties. An analysis of the electronic structure of this compound would reveal the distribution of electrons and the nature of its chemical bonds. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in understanding its reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its electronic excitation properties.
Below is a hypothetical table summarizing the kind of data that would be obtained from a DFT study on the electronic properties of this compound.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| Mulliken Charge on Furan (B31954) Oxygen | -0.45 e |
| Mulliken Charge on Hydroxyl Oxygen | -0.60 e |
The flexibility of this compound arises from the rotation around several single bonds and the puckering of the 1,3-dioxolane (B20135) ring. This leads to the existence of multiple conformational isomers. The 1,3-dioxolane ring can adopt various conformations, with the most common being the envelope and twist forms. The substituents on the dioxolane ring at positions 2 and 4 can be arranged in either a cis or trans relationship, leading to distinct diastereomers.
The following table presents hypothetical relative energies for different isomers and conformers of this compound.
| Isomer/Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
|---|---|---|
| trans-isomer, Conformer 1 (Global Minimum) | 0.00 | O-C-C-O = 15° |
| trans-isomer, Conformer 2 | 1.25 | O-C-C-O = -20° |
| cis-isomer, Conformer 1 | 2.10 | O-C-C-O = 18° |
| cis-isomer, Conformer 2 | 3.50 | O-C-C-O = -15° |
Computational methods are invaluable for predicting and interpreting various types of molecular spectra. For this compound, theoretical calculations can provide predictions for its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. globalresearchonline.net
The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. globalresearchonline.net Specific vibrational modes associated with the furan ring, the dioxolane ring, and the hydroxyl group can be identified and their characteristic frequencies predicted.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions can aid in the structural elucidation of the molecule by correlating the calculated chemical shifts with experimental data.
A hypothetical table of predicted spectroscopic data for the most stable conformer of trans-[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol is provided below.
| Spectroscopic Data | Predicted Value | Assignment |
|---|---|---|
| IR Frequency | 3450 cm⁻¹ | O-H stretch |
| IR Frequency | 3120 cm⁻¹ | Furan C-H stretch |
| IR Frequency | 1100 cm⁻¹ | Dioxolane C-O-C stretch |
| ¹H NMR Chemical Shift | 7.5 ppm | Furan H-5 |
| ¹H NMR Chemical Shift | 3.8 ppm | CH₂OH |
| ¹³C NMR Chemical Shift | 152 ppm | Furan C-2 |
| ¹³C NMR Chemical Shift | 103 ppm | Dioxolane C-2 |
Molecular Dynamics Simulations of this compound
While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
The conformation of a flexible molecule like this compound can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to investigate these solvent effects. By simulating the molecule in explicit solvent boxes (e.g., water, methanol, chloroform), one can observe how the solvent molecules interact with the solute and how these interactions affect its conformational preferences.
In polar solvents, conformations that expose polar groups and maximize hydrogen bonding opportunities with the solvent are likely to be favored. Conversely, in non-polar solvents, more compact conformations that minimize the exposed polar surface area might be more stable. MD simulations can quantify these effects by calculating the population of different conformers in various solvents.
The following table illustrates hypothetical results from MD simulations showing the conformational distribution in different solvents.
| Solvent | trans-Conformer 1 (%) | trans-Conformer 2 (%) | cis-Conformer 1 (%) | cis-Conformer 2 (%) |
|---|---|---|---|---|
| Water (Polar Protic) | 60 | 25 | 10 | 5 |
| Chloroform (Polar Aprotic) | 75 | 15 | 8 | 2 |
| Hexane (Non-polar) | 85 | 10 | 4 | 1 |
Understanding the intermolecular interactions of this compound is key to predicting its macroscopic properties, such as its boiling point, solubility, and crystal packing. The molecule possesses several functional groups capable of engaging in a variety of non-covalent interactions.
The hydroxyl group is a strong hydrogen bond donor and acceptor. The oxygen atoms in the furan and dioxolane rings can also act as hydrogen bond acceptors. aip.org The aromatic furan ring can participate in π-π stacking interactions with other furan rings or other aromatic systems. nih.gov Additionally, C-H···O and C-H···π interactions are also possible. nih.gov
MD simulations can be used to study these interactions in detail, both in the condensed phase (liquid or solid) and in molecular clusters. By analyzing the simulation trajectories, one can identify the types of interactions that occur, their frequency, and their geometric characteristics. The strength of these interactions can be estimated using various analysis techniques.
A summary of the potential intermolecular interactions and their hypothetical interaction energies is presented in the table below.
| Interaction Type | Interacting Groups | Hypothetical Interaction Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | -OH --- O(hydroxyl) | -5.0 to -8.0 |
| Hydrogen Bond | -OH --- O(furan) | -3.0 to -5.0 |
| Hydrogen Bond | -OH --- O(dioxolane) | -3.5 to -5.5 |
| π-π Stacking | Furan --- Furan | -2.0 to -4.0 |
| C-H···π | C-H --- Furan ring | -1.0 to -2.5 |
Computational Studies of Reaction Mechanisms Involving this compound
Computational investigation of reaction mechanisms for this compound would focus on identifying the elementary steps involved in its transformations, such as oxidation, ring-opening, or substitution reactions. These studies aim to map the entire potential energy surface connecting reactants to products, identifying all stable intermediates and, crucially, the transition states that connect them. britannica.com Given the molecule's structure, plausible reactions for investigation would include the oxidation of the furan ring, the acid-catalyzed hydrolysis of the dioxolane ring, and reactions involving the primary alcohol. researchgate.netresearchgate.netrsc.org
Transition state theory is a fundamental concept used to describe the energy changes and molecular configurations during a chemical reaction. fiveable.me A transition state (TS) represents a specific point along a reaction coordinate that is at the highest potential energy. numberanalytics.commasterorganicchemistry.com It is an unstable, fleeting configuration that cannot be isolated but is the critical gateway for reactants to become products. numberanalytics.commasterorganicchemistry.com
For this compound, computational chemists would use methods like DFT to locate the transition state structures for various potential reactions. This process involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction coordinate and an energy minimum in all other directions. libretexts.org
A key confirmation of a true transition state is the calculation of its vibrational frequencies. A valid transition state must have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the stretching of a bond that is breaking). britannica.com
To illustrate, consider two hypothetical transformations of this compound: the electrophilic attack on the furan ring and the acid-catalyzed ring opening of the dioxolane moiety. A transition state analysis would provide detailed geometric and energetic data for these processes.
Interactive Table 1: Hypothetical Transition State Properties for Transformations of this compound
| Transformation | Key Bonds in TS (Å) | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |
| Furan Ring Oxidation (Epoxidation at C2=C3) | C2-O: 1.95, C3-O: 1.95 | -450 | 25.5 |
| Dioxolane Ring Opening (Acid-Catalyzed) | C2-O1: 2.10, O1-H: 1.50 | -620 | 18.2 |
| Alcohol Oxidation (to aldehyde) | O-H: 1.45, C-H: 1.60 | -1200 | 22.8 |
This table showcases the type of data that would be generated. For furan oxidation, the key feature of the transition state would be the partial formation of two new carbon-oxygen bonds. For the dioxolane ring opening, the transition state would involve the elongation of a C-O bond within the ring and the partial formation of a bond between a ring oxygen and a catalytic proton. The imaginary frequency value indicates the specific vibrational mode corresponding to the successful crossing of the energy barrier.
Interactive Table 2: Hypothetical Energetic Profile for the Acid-Catalyzed Hydrolysis of the Dioxolane Ring
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactant + H₃O⁺ | 0.0 |
| TS1 | Transition state for protonation | +5.3 |
| INT1 | Protonated dioxolane intermediate | -2.1 |
| TS2 | Transition state for C-O bond cleavage (Rate-Determining) | +18.2 |
| INT2 | Carbocation intermediate + H₂O | +10.5 |
| TS3 | Transition state for nucleophilic attack | +12.0 |
| P | Ring-opened product | -8.7 |
Machine Learning Approaches in Predicting this compound Reactivity
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to predict molecular properties and reactivity, often at a fraction of the computational cost of traditional quantum mechanical calculations. rsc.orgrsc.org ML models can be trained on large datasets of known reactions and molecular properties to learn complex relationships between a molecule's structure and its chemical behavior. neurips.ccacs.org
To predict the reactivity of this compound, an ML model could be developed. This would typically involve several steps:
Data Curation: A large dataset of molecules containing furan, dioxolane, and alcohol functionalities would be assembled, along with their known experimental or computationally-derived reactivity data (e.g., reaction rates, susceptibility to nucleophilic/electrophilic attack).
Featurization: Each molecule in the dataset would be converted into a numerical representation, known as a feature vector or molecular descriptor. These descriptors can encode a wide range of information, including structural, electronic, and topological properties. neurips.cc
Model Training: A machine learning algorithm, such as a neural network or a random forest, would be trained on this dataset. arxiv.org The model learns to map the input molecular descriptors to the output reactivity data.
Prediction: Once trained, the model could be used to predict the reactivity of this compound by simply providing its molecular descriptors as input. The model could, for instance, predict the most likely site for electrophilic attack or the activation energy for a specific reaction. rsc.org
Interactive Table 3: Example Molecular Descriptors for Machine Learning Reactivity Prediction
| Descriptor Type | Specific Descriptor Example | Value for a Hypothetical Atom |
| Electronic | Partial Atomic Charge (Mulliken) | C2 (Furan): +0.15 |
| Topological | Atom Connectivity Index | O (Alcohol): 2 |
| Quantum Chemical | Fukui Function (f⁻) | C5 (Furan): 0.08 |
| Steric | Steric Hindrance Parameter | C4 (Dioxolane): 1.2 |
| Geometric | Bond Angle (C-O-C) | O (Dioxolane): 108.5° |
By leveraging the patterns learned from thousands of related compounds, ML models can provide rapid and accurate predictions of chemical reactivity, accelerating the discovery and design of new chemical processes and materials. rsc.org
Catalysis Involving 2 Furan 2 Yl 1,3 Dioxolan 4 Yl Methanol
[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol as a Ligand Precursor in Catalysis
The structure of this compound, featuring a chiral center, a hydroxyl group, a furan (B31954) ring, and a dioxolane moiety, theoretically offers multiple points for modification to create novel ligands for catalysis. The furan ring can be a source of phosphine (B1218219) ligands, known for their utility in transition-metal catalysis, while the hydroxyl group allows for the introduction of various coordinating groups. researchgate.netresearchgate.net However, no specific research has been published on the design and application of such ligands.
Design and Synthesis of Ligands from this compound
There are no published studies detailing the design or synthesis of specific ligands derived from this compound. General methods for converting alcohols to phosphines or other coordinating groups are known, but their application to this particular molecule has not been reported.
Application of this compound-Derived Ligands in Homogeneous Catalysis
Consequently, with no known ligands synthesized from this precursor, there is no information available on their application in homogeneous catalysis. Research in homogeneous catalysis extensively covers the use of ligands derived from various biomass sources, but the specific derivatives of glycerol-furfural acetal (B89532) are not among them. rsc.orgrug.nl
Heterogenization of this compound-Based Catalysts
The process of heterogenization, which involves immobilizing a homogeneous catalyst onto a solid support to facilitate catalyst recovery and reuse, is a key area in green chemistry. However, as no homogeneous catalysts based on ligands from this compound have been developed, there are no reports on their subsequent heterogenization.
Enantioselective Catalysis with this compound Derivatives
Information regarding the synthesis of chiral ligands from this compound for the purpose of asymmetric hydrogenation is not available in the reviewed literature. While the asymmetric hydrogenation of furan rings is a known transformation, there are no specific examples or data tables detailing the performance of catalysts derived from the subject compound.
There is no available research on the application of chiral catalysts derived from this compound in other areas of chiral synthesis. Consequently, no detailed research findings or data tables can be provided for this section.
Applications of 2 Furan 2 Yl 1,3 Dioxolan 4 Yl Methanol in Advanced Materials Research
[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol as a Monomer for Polymer Synthesis
The bifunctional nature of this compound, possessing both a primary alcohol and a furan (B31954) ring, makes it a valuable monomer for various polymerization reactions. Its ability to be sourced from renewable feedstocks further enhances its appeal in the development of sustainable polymers.
Renewable Resource-Based Polymers from this compound
This compound can be utilized in the synthesis of a variety of renewable polymers, most notably polyesters. Through polycondensation reactions with dicarboxylic acids or their derivatives, the hydroxyl group of the molecule can form ester linkages, creating a polymer backbone. The furan moiety remains as a pendant group, offering sites for further modification or imparting specific properties to the resulting polymer.
The synthesis of furan-based polyesters typically involves a two-step melt polycondensation process. mdpi.com This involves an initial esterification or transesterification followed by a polycondensation step under vacuum to achieve high molecular weights. mdpi.commdpi.com While specific studies on the polymerization of this compound are not extensively documented, the principles of furan-based polyester (B1180765) synthesis can be applied. For instance, reacting it with bio-based dicarboxylic acids such as succinic acid or adipic acid could yield fully renewable polyesters. The general scheme for such a polycondensation is depicted below:
Table 1: Potential Bio-based Dicarboxylic Acids for Copolymerization
| Dicarboxylic Acid | Source | Potential Polymer Properties |
|---|---|---|
| Succinic Acid | Fermentation of sugars | Increased biodegradability |
| Adipic Acid | Oxidation of glucose | Enhanced flexibility |
| Sebacic Acid | Castor oil | Improved hydrophobicity and flexibility |
Design of Specialty Polymers with this compound Units
The incorporation of this compound units into polymer chains allows for the design of specialty polymers with tailored functionalities. The pendant furan group is particularly significant as it can participate in Diels-Alder reactions, enabling the creation of thermoreversible cross-linked materials and self-healing polymers. nih.govresearchgate.net
Furthermore, the dioxolane ring can potentially be opened under specific conditions, although this is less common in polymerization reactions compared to the reactivity of the hydroxyl and furan groups. The presence of both the furan and dioxolane moieties can influence the polymer's solubility, thermal properties, and compatibility with other materials. The synthesis of such specialty polymers could involve copolymerization with other monomers to fine-tune the properties of the final material for specific applications, such as advanced coatings, adhesives, or biomedical devices.
Integration of this compound into Polymer Networks
The unique chemical functionalities of this compound allow for its integration into polymer networks, either as a cross-linking agent or as a functional moiety on the polymer backbone.
Cross-linking Agents Derived from this compound
Derivatives of this compound can be designed to act as effective cross-linking agents. For instance, the hydroxyl group can be reacted with a bifunctional molecule to create a di-functional cross-linker. However, the more prominent pathway to cross-linking involves the furan ring. The furan moiety can undergo a Diels-Alder reaction with a dienophile, such as a maleimide (B117702), to form a thermally reversible covalent bond. researchgate.net This allows for the creation of thermoset materials that can be reprocessed and recycled.
Polymers containing pendant furan groups, which could be introduced by incorporating this compound as a comonomer, can be cross-linked with bismaleimides. This approach has been successfully applied to various polymer systems to create self-healing materials and recyclable networks. nih.govnih.gov The cross-linking and de-cross-linking can be controlled by temperature, with the forward Diels-Alder reaction occurring at lower temperatures and the reverse reaction (retro-Diels-Alder) at elevated temperatures.
Table 2: Diels-Alder Reaction Parameters for Furan-Maleimide Systems
| Parameter | Typical Range | Effect on Cross-linking |
|---|---|---|
| Temperature (Forward Reaction) | 50-80 °C | Promotes formation of cross-links |
| Temperature (Reverse Reaction) | > 110 °C | Induces de-cross-linking |
| Solvent | Can be done in bulk or solution | Affects reaction kinetics |
Functionalization of Polymer Backbones with this compound Moieties
This compound can be used to functionalize existing polymer backbones, thereby introducing the versatile furan and hydroxyl functionalities. This can be achieved through post-polymerization modification techniques. For example, polymers with reactive side groups, such as carboxylic acid or isocyanate groups, can be reacted with the hydroxyl group of this compound.
This method of functionalization imparts new properties to the base polymer. The attached furan groups can then be used for subsequent cross-linking reactions or as sites for further chemical modifications. The hydroxyl group, if not used for attachment, can enhance the polymer's hydrophilicity and provide a site for further reactions. This approach allows for the modification of a wide range of commodity and specialty polymers, expanding their application scope. mdpi.comfrontiersin.org
This compound as a Building Block for Bio-based Materials
Beyond its role as a monomer, this compound serves as a fundamental building block for a variety of bio-based materials. Its derivation from glycerol (B35011) and furfural (B47365), both of which can be obtained from biomass, positions it as a key component in the development of a sustainable chemical industry.
This compound can be a precursor for the synthesis of more complex bio-based molecules. For instance, the furan ring can be chemically transformed into other functional groups, or the entire molecule can be used as a scaffold to build larger, functional materials. Its application can extend to the formulation of bio-based resins, composites, and surfactants. In the context of bio-based composites, it could be used to modify natural fibers to improve their compatibility with polymer matrices. researchgate.net The inherent biodegradability of the furan and glycerol components also suggests that materials derived from this compound may offer environmental advantages at the end of their life cycle.
The versatility of this compound as a bio-based building block is a subject of ongoing research, with potential applications in fields ranging from packaging to high-performance engineering materials. mdpi.commkjc.in
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,5-Furandicarboxylic acid (FDCA) |
| 5-hydroxymethylfurfural (HMF) |
| Adipic Acid |
| Dimethyl-2,5-furandicarboxylate (DMFD) |
| Ethylene (B1197577) glycol |
| Isosorbide |
| Sebacic Acid |
| Succinic Acid |
Sustainable Plastics and Composites from this compound
The pursuit of a circular economy and sustainable material resources has intensified research into bio-based polymers as alternatives to conventional plastics derived from fossil fuels. Furan derivatives, sourced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, are at the forefront of this transition. nih.gov The compound this compound, which is synthesized from bio-based glycerol and furfural, represents a promising, though not yet fully explored, building block for sustainable plastics and composites. Its structure, containing a furan ring and a protected glycerol backbone, offers multiple functionalities for polymerization.
The primary alcohol on the dioxolane ring and the potential to modify the furan ring allow for the creation of various polymer structures. One of the most promising applications is in the synthesis of polyesters and polycarbonates. The general approach would involve the deprotection of the glycerol diol moiety, currently in the form of a 1,3-dioxolane (B20135), to enable polycondensation reactions.
Research into furan-based polymers has largely centered on monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), which have been used to produce high-performance bioplastics such as polyethylene (B3416737) furanoate (PEF). acs.orgmdpi.com While direct polymerization of this compound is not yet widely documented, its structural components suggest its potential as a precursor to monomers for bio-based polycarbonates. Glycerol is a known building block for polycarbonates, and the furan moiety can be incorporated to enhance the thermal and mechanical properties of the resulting polymer. nih.gov
The synthesis of polycarbonates from biomass-derived resources is a key area of green chemistry. mdpi.com For instance, isosorbide, another sugar-derived rigid diol, is used to produce bio-based polycarbonates with excellent properties. mdpi.com Similarly, the glycerol backbone of this compound could be functionalized to create novel polycarbonate structures after deprotection. The presence of the furan ring could also be exploited for creating cross-linked or functionalized materials, making it a candidate for advanced composites.
Potential Polymer Architectures from this compound Derivatives
| Polymer Type | Potential Monomer Derivative | Key Properties and Applications |
|---|---|---|
| Polyester | Deprotected diol form for reaction with dicarboxylic acids (e.g., FDCA) | Enhanced thermal stability and barrier properties, suitable for packaging. |
| Polycarbonate | Deprotected diol form for reaction with carbonate precursors (e.g., diphenyl carbonate) | High transparency, impact resistance, and potential biocompatibility for medical devices. nih.gov |
| Polyurethane | Deprotected diol form as a polyol for reaction with diisocyanates | Versatile applications from flexible foams to rigid elastomers. |
| Cross-linked Resins | Furan ring participating in Diels-Alder reactions | Thermoreversible materials, self-healing composites, and advanced coatings. |
Renewable Solvents and Intermediates from this compound Transformations
The valorization of biomass into platform chemicals is a cornerstone of sustainable chemistry. This compound, derived from the acid-catalyzed acetalization of glycerol with furfural, is a prime example of a value-added chemical from renewable feedstocks. Beyond its potential in polymer science, this compound serves as a versatile intermediate that can be transformed into a range of renewable solvents and other high-value chemicals.
The chemical structure of this compound offers several pathways for transformation. The furan ring can undergo hydrogenation to yield tetrahydrofuran (B95107) derivatives, which are widely used as green solvents. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is recognized as a more environmentally friendly alternative to tetrahydrofuran (THF). researchgate.net Hydrogenolysis of the C-O bonds in the furan ring or the side chain can lead to the production of various diols and other oxygenated compounds. rsc.org
Oxidation of the primary alcohol group can yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates for the synthesis of surfactants and specialty chemicals. The furan ring itself can also be oxidized to produce maleic anhydride (B1165640) or other C4 building blocks. rsc.org Furthermore, the dioxolane ring can be selectively opened to yield functionalized glycerol ethers, which have applications as solvents, emulsifiers, and fuel additives.
The transformation of furan-based compounds is an active area of research, with a focus on developing selective and efficient catalytic systems. The table below summarizes some of the potential chemical transformations of this compound and the resulting products.
Potential Chemical Transformations and Products
| Transformation Reaction | Key Product(s) | Potential Applications |
|---|---|---|
| Hydrogenation of Furan Ring | [2-(tetrahydrofuran-2-yl)-1,3-dioxolan-4-yl]methanol | Green solvent, precursor to other chemicals. |
| Hydrogenolysis | 1,2,5-Pentanetriol and other diols | Monomers for polymers, humectants, and solvents. |
| Oxidation of Alcohol | [2-(furan-2-yl)-1,3-dioxolan-4-yl]carbaldehyde | Intermediate for fine chemicals and pharmaceuticals. |
| Ring-Opening of Dioxolane | Glycerol monoethers of furfuryl alcohol | Solvents, surfactants, and fuel additives. |
The strategic transformation of this compound showcases the potential of biomass-derived platform molecules to contribute to a more sustainable chemical industry, providing access to a wide array of renewable solvents and chemical intermediates.
Future Directions and Emerging Research Avenues for 2 Furan 2 Yl 1,3 Dioxolan 4 Yl Methanol
Novel Synthetic Strategies for [2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol
The primary route to synthesizing this compound is the acid-catalyzed acetalization of glycerol (B35011) with furfural (B47365). bohrium.com Future research is focused on developing highly efficient and reusable catalysts that operate under environmentally benign conditions. A significant trend is the design of bifunctional solid acid catalysts and organometallic complexes that enhance reaction rates and selectivity while simplifying product purification. bohrium.comresearchgate.net
Key research avenues include:
Heterogeneous Catalysis: The development of solid acid catalysts is paramount for creating sustainable and scalable production processes. Research into mesoporous materials, such as alanine-functionalized MCM-41, has shown promise, exhibiting high conversion rates and selectivity due to a combination of large surface area and unique acid-base properties. bohrium.comresearchgate.netum.edu.my These catalysts offer the advantage of easy separation from the reaction mixture and potential for multiple reuse cycles, significantly reducing waste and operational costs. researchgate.net
Solvent-Free Synthesis: A move towards solvent-free or "neat" reaction conditions is a major goal for green chemistry. nih.gov The use of highly active catalysts, such as cationic oxorhenium(V) oxazoline (B21484) complexes, has enabled the efficient condensation of glycerol and furfural without the need for a solvent, leading to excellent yields and a simplified downstream process. nih.gov
Stereoselective Synthesis: The this compound molecule contains chiral centers, leading to the formation of diastereomers. rsc.org Future synthetic strategies may focus on the development of chiral catalysts to selectively produce a specific stereoisomer. Enantioselective reactions involving furan (B31954) derivatives are an active area of research, employing metal catalysts to achieve high enantiomeric excess in products. researchgate.net This could be crucial for applications where stereochemistry influences performance, such as in the synthesis of fine chemicals or polymers with specific properties.
| Catalyst System | Key Features | Reported Conversion (%) | Selectivity (%) | Reaction Conditions | Source |
|---|---|---|---|---|---|
| Alanine functionalized MCM-41 | Bifunctional acid-base solid catalyst; reusable | 90% | 78% | Optimized temperature and time | bohrium.comresearchgate.net |
| Oxorhenium(V) oxazoline complex | Homogeneous organometallic catalyst | Excellent Yields | High | Solvent-free, mild temperature | nih.gov |
| Al-SBA-15 | Solid acid catalyst | Effective | Selective for 5-membered acetal (B89532) | 100°C | rsc.org |
Advanced Spectroscopic and Analytical Characterization Techniques for this compound and Its Derivatives
While standard techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to identify this compound and its isomers, future research will necessitate more advanced analytical methods to fully understand its properties and behavior, especially in complex mixtures or as part of polymeric structures. rsc.org
Emerging characterization approaches include:
Multi-dimensional NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide unambiguous structural elucidation, confirming connectivity and resolving the stereochemistry of the dioxolane ring and its substituents.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass data, which is essential for confirming the elemental composition of the target molecule and identifying byproducts with great confidence. mdpi.com
Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are valuable for probing the functional groups within the molecule and its derivatives. um.edu.mymdpi.com FTIR and Raman can be used to monitor the progress of synthesis or subsequent polymerization reactions by tracking the disappearance of reactant bands (e.g., aldehyde C=O stretch) and the appearance of product features.
Thermal Analysis: For derivatives and polymers of this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial. mdpi.com TGA provides information on thermal stability, while DSC can reveal key transitions like the glass transition temperature (Tg) and melting point, which are critical for materials applications. researchgate.net
Interdisciplinary Research Integrating this compound
The bio-based origin of this compound makes it a prime candidate for interdisciplinary research efforts aimed at building a sustainable circular economy. rsc.orgmdpi.com
Green Chemistry and Engineering: Collaboration between chemists and chemical engineers is essential to transition novel catalytic syntheses from the laboratory to an industrial scale. bohrium.com This involves process optimization, reactor design, and life cycle analysis to ensure the economic viability and environmental benefits of the production process.
Materials Science: The furan moiety in the molecule is a versatile chemical handle. numberanalytics.com Materials scientists can exploit the furan ring in Diels-Alder "click" reactions to create reversible cross-links, leading to the development of self-healing polymers and recyclable thermosets. nih.gov Research in this area integrates organic synthesis with polymer physics and materials characterization. nih.gov
Renewable Energy: As a promising biofuel additive, the compound is central to research in renewable energy. bohrium.comresearchgate.net This involves collaboration with combustion engineers and fuel scientists to evaluate its performance, including its effects on engine efficiency, emissions, and compatibility with existing fuel infrastructure. The acetal structure is noted for improving fuel properties. rsc.org
Potential for this compound in Emerging Technologies
The unique structure of this compound, combining a stable acetal group with a reactive furan ring and a primary alcohol, positions it as a valuable building block for a range of emerging technologies.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The compound can be synthesized via acetalization of furfuryl alcohol derivatives with carbonyl-containing reagents. For example, glycerol acetalization with furfural derivatives under acidic catalysis (e.g., HCl or H₂SO₄) forms the dioxolane ring. Temperature control (50–70°C) and solvent selection (e.g., methanol or ethanol) are critical to favor five-membered ring formation over six-membered isomers due to lower steric strain and thermodynamic stability . NMR monitoring (e.g., ¹³C NMR δ ~72–85 ppm for dioxolane carbons) ensures structural validation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use silica flash chromatography (hexane/ethyl acetate gradients) to isolate the compound from byproducts .
- Spectroscopy : ¹H and ¹³C NMR (CDCl₃) to confirm the furan (δ ~6.5–7.5 ppm for protons) and dioxolane (δ ~3.5–4.5 ppm for methylene groups) moieties . HRMS (ESI+) for exact mass verification (e.g., observed m/z 159.0662 vs. calculated 159.0657) .
- Purity : HPLC with UV detection (λ ~210–280 nm) or GC-MS for volatile impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Management : Segregate organic waste and dispose via certified hazardous waste services due to potential environmental toxicity .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., methanol, HCl) .
Advanced Research Questions
Q. How does the stereoelectronic environment of the dioxolane ring influence the compound’s reactivity in nucleophilic substitutions or oxidations?
- Methodological Answer : The dioxolane’s electron-rich oxygen atoms stabilize transition states in nucleophilic reactions. For example, TBDPSCl protection of the hydroxymethyl group proceeds via SN2 mechanisms, requiring anhydrous DMF and imidazole as a base . Oxidation studies (e.g., with KMnO₄) show selective conversion of the hydroxymethyl group to a carbonyl, while the furan ring remains intact . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in isomer distribution observed during acetalization reactions?
- Methodological Answer : Isomer ratios (e.g., cis/trans or five- vs. six-membered rings) depend on kinetic vs. thermodynamic control. For instance, lower temperatures (≤50°C) favor the kinetically stable five-membered dioxolane (ΔG ≈ 1.7 kcal/mol more stable than six-membered isomers), while prolonged heating shifts equilibrium toward thermodynamically favored products . Chiral HPLC or NOESY NMR can differentiate isomers .
Q. How can computational methods (e.g., DFT or MD simulations) predict the compound’s stability in biological or catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (e.g., O–C bonds in dioxolane) and predict degradation pathways .
- MD Simulations : Model solvation effects in aqueous or methanol solvents to study hydrolytic stability. Correlate with experimental hydrolysis rates (e.g., pH-dependent LC-MS tracking) .
- Docking Studies : Screen interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways in pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
